molecular formula C22H21BrN2O5S B5172769 N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5172769
M. Wt: 505.4 g/mol
InChI Key: ZWKSTSNIZMZVIF-UHFFFAOYSA-N
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Description

N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and receptors in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. However, one limitation is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. These include further studies on its mechanism of action, development of new drugs based on its structure, and exploration of its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
In conclusion, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound with significant potential in the field of scientific research. Its high potency and selectivity make it a valuable tool for studying various physiological and biochemical processes. Further research is needed to fully understand its mechanism of action and explore its potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-bromoaniline, 3,4-dimethoxybenzaldehyde, and phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with glycine to obtain N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-(2-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies such as in the development of new drugs for the treatment of neurological disorders, cancer, and inflammation. It has also been studied for its potential use as a tool compound in neuroscience research.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5S/c1-29-20-13-12-16(14-21(20)30-2)25(31(27,28)17-8-4-3-5-9-17)15-22(26)24-19-11-7-6-10-18(19)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKSTSNIZMZVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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